Methyl ethanesulfonate

説明

Background and Significance in Chemical and Biological Contexts

Methyl ethanesulfonate (B1225610) is classified as an alkylating agent, a characteristic that defines its primary role in chemical and biological research. cymitquimica.com Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. This reactivity allows MES to interact with nucleophiles, such as amines and alcohols, leading to the formation of sulfonate esters. cymitquimica.com

In a biological context, the alkylating properties of MES are of particular interest for their effects on macromolecules like DNA. ontosight.ainih.gov It is known to methylate DNA bases, which can induce mutations, making it a useful tool in mutagenesis studies. cymitquimica.comtandfonline.comoup.com This ability to modify genetic material has led to its use in research aimed at understanding DNA repair mechanisms and the cellular responses to DNA damage. nih.govoup.comresearchgate.net

From a chemical perspective, MES serves as a building block and intermediate in organic synthesis. chemodex.com Its reactivity is harnessed to create more complex molecules. cymitquimica.com Furthermore, it is used in density functional theory (DFT) calculations to design polymers for specialized applications like vacuum-UV photoresists. chemicalbook.comchemicalbook.com

Historical Perspective of Methyl Ethanesulfonate Research

The study of alkylating agents like this compound has a long history rooted in the investigation of chemical warfare agents and the subsequent exploration of their biological effects. While specific historical details on the initial synthesis and characterization of this compound are not extensively documented in readily available literature, the broader class of methanesulfonates gained prominence in the mid-20th century. For instance, the related compound methyl methanesulfonate (B1217627) (MMS) was recognized for its mutagenic properties and has been used in research since at least the 1960s. nih.govresearchgate.net Research on these compounds has been instrumental in advancing our understanding of chemical carcinogenesis and the fundamental processes of DNA mutation and repair. oup.comwho.int

Current Research Landscape and Future Directions

The current research involving this compound and related alkylating agents is multifaceted. A significant area of focus remains its role as a genotoxic agent to probe cellular DNA damage responses. researchgate.netresearchgate.net Researchers are investigating the intricate signaling pathways activated by MMS-induced DNA damage, including the role of protein acetylation and the involvement of specific DNA repair pathways. donga.ac.krselleckchem.com

Recent studies have also explored the effects of alkylating agents beyond DNA damage. For example, research has shown that methyl methanesulfonate can trigger alterations in lipids at the inner nuclear membrane, independent of its DNA-damaging capabilities. nih.gov This suggests a broader impact on cellular physiology than previously understood.

Future research is likely to delve deeper into the systemic effects of this compound and other alkylating agents. Understanding the complete cellular response to these compounds, including alterations in the proteome and metabolome, is a key area of investigation. researchgate.net Furthermore, the development of highly sensitive analytical methods to detect and quantify trace levels of sulfonate esters, including MES, in pharmaceutical substances is an ongoing area of research, driven by the need to control potentially genotoxic impurities. veeprho.comsci-hub.se The insights gained from studying this compound will continue to be valuable for fields ranging from toxicology and cancer research to materials science. researchgate.netchemodex.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1912-28-3 |

| Molecular Formula | C3H8O3S |

| Molecular Weight | 124.16 g/mol |

| Boiling Point | 214°C |

| Density | 1.177 g/cm³ |

| Appearance | Colorless liquid |

| Solubility | Soluble in chloroform |

Source: ChemicalBook chemicalbook.comchemodex.com

Table 2: Related Chemical Compounds

| Compound Name | CAS Number |

| Methyl methanesulfonate | 66-27-3 |

| Ethyl methanesulfonate | 62-50-0 |

| Isopropyl methanesulfonate | 926-06-7 |

| Butyl methanesulfonate | 1912-32-9 |

| Ethyl ethanesulfonate | 513-50-8 |

| Isopropyl ethanesulfonate | 54519-94-3 |

| Methyl benzenesulfonate | 80-18-2 |

| Methyl p-toluenesulfonate | 80-48-8 |

| Ethyl p-toluenesulfonate | 80-40-0 |

Source: Veeprho veeprho.com

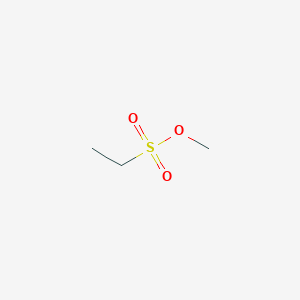

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJRCXSSKLWCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062055 | |

| Record name | Ethanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-28-3 | |

| Record name | Methyl ethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1912-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactivity of Methyl Ethanesulfonate

Synthetic Methodologies for Methyl Ethanesulfonate (B1225610)

The primary and most studied method for synthesizing methyl ethanesulfonate is through the direct esterification of ethanesulfonic acid with methanol (B129727). However, alternative routes exist and are of academic importance.

Esterification Reactions Involving Ethanesulfonic Acid and Methanol

The reaction between ethanesulfonic acid and methanol is a reversible process that yields this compound and water. acs.orgresearchgate.net This reaction is analogous to the Fischer esterification of carboxylic acids. chemicalbook.com

Studies using isotopically labeled methanol (¹⁸O-label) have been instrumental in elucidating the reaction mechanism. Research on the analogous methyl methanesulfonate (B1217627) formation confirmed that the reaction proceeds via the cleavage of the carbon-oxygen (C-O) bond of methanol. acs.orgpqri.org The proposed pathway involves the initial protonation of methanol by the strong sulfonic acid. The resulting protonated methanol is then susceptible to nucleophilic attack by the ethanesulfonate anion. This mechanism is consistent with the principle of microscopic reversibility when considering the well-established mechanisms for the solvolysis of sulfonate esters. acs.org

The key steps are as follows:

Protonation of Methanol: The acidic proton from ethanesulfonic acid protonates the oxygen atom of methanol, forming a methyloxonium ion.

Nucleophilic Attack: The ethanesulfonate anion acts as a nucleophile and attacks the methyl group of the methyloxonium ion.

Formation of this compound: This nucleophilic attack results in the formation of this compound and a molecule of water.

This pathway highlights the importance of highly acidic conditions for the reaction to proceed. scirp.org

The formation of this compound is significantly influenced by several reaction parameters. Understanding these factors is critical for both maximizing its yield in a synthetic context and minimizing its formation as an impurity.

Temperature: Higher temperatures increase the rate of ester formation. However, as the reaction is reversible, elevated temperatures also favor the reverse hydrolysis reaction. Studies on analogous systems have shown a significant increase in the formation of sulfonate esters with rising temperature. For instance, the molar conversion to methyl methanesulfonate was observed to be significantly higher at 60°C compared to 40°C over the same time period. pqri.orglibretexts.org

Time: The concentration of this compound generally increases with reaction time, eventually reaching an equilibrium. The time to reach this equilibrium is dependent on other factors like temperature and reagent concentrations.

pH: The formation of this compound is highly dependent on acidic conditions. The presence of a strong acid is necessary to protonate the methanol, making it a better leaving group. Neutralizing the sulfonic acid with a base significantly inhibits or completely prevents the formation of the ester. acs.orgpqri.org Even partial neutralization with a weak base can dramatically reduce the formation of sulfonate esters. acs.org

Reagent Concentration: The concentration of the reactants, ethanesulfonic acid and methanol, directly affects the rate of formation. The presence of water, a product of the reaction, can shift the equilibrium to the left, favoring the reactants and thus reducing the yield of this compound. Even small amounts of water have been shown to significantly decrease the formation of sulfonate esters. acs.orgpqri.org

Table 1: Impact of Reaction Conditions on Methyl Methanesulfonate Formation (Illustrative Data)

| Temperature (°C) | Water Content (% w/w) | Molar Conversion to Ester (%) after 50h |

| 40 | Low | ~0.10 |

| 50 | Low | ~0.20 |

| 60 | Low | ~0.35 |

| 60 | ~7 | ~0.10 |

This table is based on data for the analogous formation of methyl methanesulfonate and serves to illustrate the general trends. pqri.orglibretexts.org

Alternative Synthetic Routes and Their Academic Implications

While the direct esterification of ethanesulfonic acid and methanol is the most common route, other methods for the synthesis of this compound have been explored in academic settings. These alternative routes often involve more reactive starting materials and can provide higher yields or proceed under milder conditions.

One such alternative involves the reaction of ethanesulfonyl chloride with methanol. In this case, the highly reactive sulfonyl chloride readily reacts with the alcohol, typically in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct. This method avoids the equilibrium limitations of the direct esterification.

Another method described in the literature is the reaction of ethanesulfonic acid with diazomethane (B1218177) . libretexts.orgmasterorganicchemistry.com Diazomethane is a potent methylating agent that reacts with acidic protons. The reaction involves the protonation of diazomethane by the sulfonic acid, followed by the nucleophilic attack of the sulfonate anion on the resulting methyldiazonium ion, which then decomposes to form the methyl ester and nitrogen gas. While efficient, the use of diazomethane is often limited to a laboratory scale due to its toxicity and explosive nature.

These alternative synthetic pathways are of academic interest as they provide different approaches to the formation of the sulfonate ester bond and can be applied to the synthesis of a wider range of sulfonate esters that may not be accessible through direct esterification.

Formation of this compound as a Potential Genotoxic Impurity in Active Pharmaceutical Ingredients

In the pharmaceutical industry, sulfonic acids, including ethanesulfonic acid, are frequently used to form salts of basic active pharmaceutical ingredients (APIs). chemdad.com This is often done to improve the solubility, stability, and bioavailability of the drug. If an alcohol like methanol is used as a solvent during the salt formation or is present as a residual solvent from previous synthetic steps, there is a risk of forming the corresponding sulfonate ester, in this case, this compound. libretexts.org

This compound is classified as a potential genotoxic impurity (PGI). scirp.org Genotoxic impurities are substances that can cause damage to genetic material (DNA) and are considered a significant safety concern due to their potential to be carcinogenic even at very low levels. researchgate.net As such, their presence in pharmaceutical products is strictly regulated by health authorities such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). masterorganicchemistry.com These regulatory bodies have set stringent limits on the acceptable daily intake of such impurities. scirp.org

The concern stems from the fact that the sulfonate group in this compound is a good leaving group, making the compound an effective alkylating agent. scirp.org It can react with nucleophilic sites in biological macromolecules, including DNA, leading to mutations. scirp.org

Given the potential for this compound to form as a PGI, several strategies have been developed to mitigate this risk during the synthesis of APIs. These strategies are primarily based on controlling the reaction conditions to disfavor the esterification reaction.

Temperature Control: Conducting the salt formation and any subsequent processing steps at lower temperatures can significantly reduce the rate of ester formation. acs.org

pH Control: The most effective way to prevent the formation of this compound is to neutralize the ethanesulfonic acid. During the formation of a sulfonate salt with a basic API, the acid is neutralized. If a slight excess of the basic API is used, the formation of the ester can be completely prevented. acs.orgacs.org The use of a non-basic API in the presence of ethanesulfonic acid and methanol would necessitate careful control of the stoichiometry to avoid an excess of the acid.

Control of Water Content: The presence of water can suppress the formation of the ester by shifting the reaction equilibrium. acs.org Using aqueous methanol as a solvent system instead of anhydrous methanol can be an effective control measure.

Minimizing Reaction Time: Reducing the time that the API is exposed to conditions favorable for ester formation can also help to minimize the level of this impurity.

By implementing these control strategies, pharmaceutical manufacturers can ensure that the levels of this compound in their final products are below the stringent regulatory limits, thereby ensuring patient safety. acs.org

Chemical Reactivity and Reaction Mechanisms of this compound

This compound (MES) is a sulfonate ester recognized for its reactivity, primarily as an alkylating agent. This reactivity stems from the electron-withdrawing nature of the ethanesulfonate group, which makes the methyl group susceptible to nucleophilic attack.

Alkylation Mechanisms

This compound is an effective alkylating agent, capable of transferring its methyl group to a variety of nucleophiles. cymitquimica.com This process is of significant interest in organic synthesis and is also the basis for its biological activity, including its mutagenic properties. The primary mechanism for this alkylation is the SN2 (bimolecular nucleophilic substitution) reaction.

In an SN2 reaction, the nucleophile attacks the carbon atom of the methyl group from the side opposite to the leaving group (the ethanesulfonate group). This "backside attack" leads to a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. As the new bond forms, the bond to the leaving group breaks, resulting in an inversion of stereochemistry at the carbon center, if it is chiral. The concerted nature of this mechanism, where bond-forming and bond-breaking occur simultaneously, is a key feature of SN2 reactions.

The efficiency of the alkylation is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. Given that the methyl group in this compound is sterically unhindered, it is an excellent substrate for SN2 reactions.

This compound readily reacts with a wide range of nucleophiles. cymitquimica.com Common nucleophiles include amines and alcohols.

Amines: Primary and secondary amines are good nucleophiles and react with this compound to form methylated amines. The lone pair of electrons on the nitrogen atom of the amine attacks the methyl group of the MES, displacing the ethanesulfonate leaving group. This reaction can proceed further, with the initially formed secondary amine reacting with another molecule of MES to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.

Alcohols: In the presence of a base, alcohols are converted to their corresponding alkoxides, which are potent nucleophiles. These alkoxides can then react with this compound in an SN2 fashion to produce ethers. The base is necessary to deprotonate the alcohol, thereby increasing its nucleophilicity.

The general representation of the SN2 reaction of this compound with a nucleophile (Nu:) is depicted below:

Figure 1: General SN2 Reaction of this compound

Hydrolysis Pathways and Kinetics

The hydrolysis of this compound involves the reaction with water, leading to the formation of methanol and ethanesulfonic acid. This reaction is a crucial degradation pathway for the compound in aqueous environments.

Table 1: Factors Influencing the Hydrolysis of Alkyl Sulfonates

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| Water Concentration | Increased concentration generally increases the rate | Water acts as the nucleophile in the hydrolysis reaction. |

| pH | Can be acid or base-catalyzed, but may be pH-independent in the neutral range. | In acidic conditions, the sulfonate oxygen can be protonated, making it a better leaving group. In basic conditions, the hydroxide (B78521) ion is a stronger nucleophile than water. |

| Temperature | Increased temperature generally increases the rate | Provides the necessary activation energy for the reaction to occur. |

Degradation Mechanisms in Various Environments

The environmental fate of this compound is determined by a combination of abiotic and biotic degradation processes.

Abiotic Degradation:

The primary abiotic degradation pathway for this compound in aqueous environments is hydrolysis, as discussed in the previous section. In the atmosphere, volatile compounds like ethyl methanesulfonate are expected to react with photochemically produced hydroxyl radicals, leading to their degradation. nih.gov A similar fate can be anticipated for this compound.

Biotic Degradation:

While specific studies on the biodegradation of this compound are not detailed in the provided search results, information on related compounds offers insights into potential pathways. The biodegradation of the hydrolysis products, methanol and ethanesulfonic acid, is an important consideration. Methanol is readily biodegradable by a wide variety of microorganisms.

The biodegradation of ethanesulfonic acid is also plausible. Studies on the biodegradation of other alkanesulfonic acids, such as methanesulfonic acid, have shown that they can be utilized by certain microorganisms as a source of carbon and sulfur. The initial step in the aerobic degradation of linear alkylbenzene sulfonates often involves the oxidation of the alkyl chain. A similar oxidative attack on the ethyl group of ethanesulfonic acid could initiate its biodegradation.

Biological and Toxicological Research of Methyl Ethanesulfonate

Genotoxicity and Mutagenicity Studies

Methyl ethanesulfonate (B1225610) is recognized as a direct-acting alkylating agent, meaning it can chemically modify DNA without requiring metabolic activation. who.int This property is central to its genotoxic and mutagenic effects observed in numerous studies.

Mechanisms of DNA Alkylation by Methyl Ethanesulfonate

This compound (MES) is a monofunctional alkylating agent that introduces a methyl group to various nucleophilic sites within the DNA molecule. wikipedia.orgnih.gov This methylation is the primary mechanism through which it exerts its genotoxic effects.

This compound primarily methylates DNA at the N7 position of guanine (B1146940) and the N3 position of adenine. wikipedia.orgnih.gov The formation of N7-methylguanine and N3-methyladenine are the most frequent lesions. nih.govnih.gov While these are the major adducts, methylation can also occur to a lesser extent at other oxygen and nitrogen atoms on the DNA bases. wikipedia.org For instance, the formation of O6-methylguanine is also a possible, though less frequent, outcome of exposure to methylating agents. nih.gov N3-methyladenine is considered a major cytotoxic lesion as the methyl group in the minor groove of the DNA can block the progression of DNA polymerases. nih.gov The stability of these methylated bases can vary, with some, like N3-methyladenine, being intrinsically unstable and prone to creating an abasic site, which itself is a blocking lesion for DNA replication. nih.govnih.gov

| DNA Base | Primary Methylation Site | Other Potential Sites |

|---|---|---|

| Guanine | N7-methylguanine | O6-methylguanine |

| Adenine | N3-methyladenine | N1-adenine, N7-adenine |

| Cytosine | N/A | N3-cytosine, O2-cytosine |

| Thymine (B56734) | N/A | O2-thymine, O4-thymine, N3-thymine |

In addition to modifying the DNA bases, this compound can also methylate one of the non-carbon bound oxygen atoms within the phosphodiester backbone of the DNA strand. wikipedia.org However, these alkylated phosphodiesters have not been reported to have significant adverse biological effects. nih.gov

The alkylation of DNA bases by this compound can lead to several forms of DNA damage. The modified bases can cause mispairing during DNA replication, leading to point mutations. wikipedia.org For example, the formation of O6-methylguanine can result in a G:C to A:T transition mutation because DNA polymerase may incorrectly pair thymine with the modified guanine. wikipedia.org

Furthermore, the presence of methylated bases can physically obstruct the DNA replication machinery, leading to stalled replication forks. wikipedia.orgnih.gov This stalling is a significant consequence of this compound exposure and is thought to be a primary reason for the sensitivity of homologous recombination-deficient cells to this agent. wikipedia.orgnih.gov When replication forks stall, it can trigger cellular response mechanisms that, while attempting to repair the damage, can sometimes lead to localized losses and duplications of DNA sequences. nih.govpnas.org

While it was initially thought that this compound directly causes DNA double-strand breaks, it is now understood that the fragmentation observed in some experimental techniques is likely an artifact of sample preparation, where heat-labile methylated DNA is converted into breaks. nih.govnih.gov The primary in vivo damage appears to be the initial base methylation and the subsequent stalling of replication forks, which can then lead to single-strand breaks or gaps. nih.govnih.govpnas.org These stalled forks and single-strand breaks are major sources of genomic instability. nih.gov

In Vitro Genotoxicity Assays

A variety of in vitro assays are used to assess the genotoxic potential of chemical compounds like this compound. These assays often utilize bacterial or mammalian cell systems to detect DNA damage, mutations, or chromosomal aberrations. oup.comnih.gov

Bacterial systems are widely used for genotoxicity testing due to their rapid results and well-understood genetics. This compound has been shown to be genotoxic in several bacterial assays.

Salmonella typhimurium (Ames Test): this compound has been shown to induce mutations in Salmonella typhimurium strains, such as TA100 and TA1535. who.intnih.gov This test, commonly known as the Ames test, measures the ability of a chemical to cause a reverse mutation in bacteria that are unable to synthesize a specific amino acid. asm.org

SOS Response: Exposure to this compound induces the SOS response in bacteria like Escherichia coli and Salmonella typhimurium. who.intijbs.comnih.gov The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. ijbs.comnih.gov This response is triggered by the accumulation of single-stranded DNA, which occurs when DNA replication is arrested by lesions such as those created by this compound. ijbs.com

umu Test: The umu test is another bacterial assay that detects the induction of the SOS response. nih.govwikipedia.org It utilizes a Salmonella typhimurium strain (TA1535/pSK1002) where the umuC gene, an SOS-inducible gene, is fused to the lacZ gene, which codes for β-galactosidase. nih.govxenometrix.ch An increase in β-galactosidase activity indicates the induction of the umu operon and therefore, DNA damage. wikipedia.orgxenometrix.ch this compound has been shown to be positive in the umu test, indicating its ability to induce the SOS response. who.int

| Assay | Bacterial Strain(s) | Endpoint Measured | Result with this compound |

|---|---|---|---|

| Ames Test | Salmonella typhimurium (e.g., TA100, TA1535) | Gene mutation (reversion) | Positive |

| SOS Response | Escherichia coli, Salmonella typhimurium | Induction of DNA repair and mutagenesis pathways | Positive |

| umu Test | Salmonella typhimurium TA1535/pSK1002 | Induction of the umu operon (SOS response) | Positive |

Mammalian Cell Lines (e.g., gene mutations at hprt locus, sister chromatid exchanges, chromosomal aberrations, micronuclei)

The genotoxicity of methylating agents has been extensively studied in various mammalian cell lines. These studies evaluate the induction of gene mutations, sister chromatid exchanges (SCEs), chromosomal aberrations, and micronuclei.

Gene Mutations at the hprt Locus: The hypoxanthine-guanine phosphoribosyltransferase (hprt) gene is a common target for studying gene mutations in mammalian cells. nih.govwikigenes.org Studies on Chinese Hamster Ovary (CHO) cells have shown that methyl methanesulfonate (B1217627) (MMS), a compound structurally and functionally similar to MES, induces mutations at the hprt locus. nih.gov In one study, both the parental CHO9 cell line and its DNA repair-deficient derivative, EM-C11, showed similar mutation induction frequencies at the hprt locus following MMS treatment. nih.gov The primary type of mutation observed was GC > AT transitions, likely caused by the formation of O6-methylguanine. nih.gov However, the repair-deficient EM-C11 cells exhibited a higher fraction of deletion mutants compared to the parental CHO9 cells. nih.gov

Sister Chromatid Exchanges (SCEs): Sister chromatid exchange is an indicator of recombinational DNA repair events and is used to assess genotoxic damage. wikipedia.orgnih.gov DNA demethylating agents have been shown to increase SCE frequency in mammalian cells in vitro, a phenomenon that can persist for several cell cycles. nih.govnih.gov While direct studies on MES are limited, related alkylating agents are known to induce SCEs. For instance, studies comparing different DNA damaging agents in CHO cells help to understand the mechanisms leading to SCE formation. nih.gov

Chromosomal Aberrations and Micronuclei: Chromosomal aberrations are large-scale changes in the chromosome structure, while micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. Both are key indicators of genotoxic and clastogenic activity. springernature.com Mismatch repair (MMR) deficient Chinese hamster cells (Clone B) were found to be more resistant to the induction of chromosomal aberrations by methylating agents like MMS compared to their MMR-proficient parent cells (CHO MT+). nih.gov This suggests that the cellular mismatch repair processes can contribute to the formation of chromosomal aberrations following treatment with methylating agents. nih.gov In Ehrlich ascites carcinoma (EAC) cells, MMS was shown to induce a significant, dose-dependent increase in the frequency of chromosomal aberrations. researchgate.net

Table 1: Genotoxic Effects of Methylating Agents in Mammalian Cell Lines This table summarizes key findings on the genotoxic effects observed in various mammalian cell lines upon exposure to methylating agents like MMS.

| Endpoint | Cell Line | Agent | Key Finding | Reference |

|---|---|---|---|---|

| Gene Mutations (hprt locus) | Chinese Hamster Ovary (CHO9, EM-C11) | MMS | Induces GC > AT transitions and deletions. nih.gov | nih.gov |

| Sister Chromatid Exchanges (SCE) | Chinese Hamster Ovary (CHO) | DNA Demethylating Agents | Induces a persistent increase in SCE frequency. nih.gov | nih.gov |

| Chromosomal Aberrations | Chinese Hamster (CHO MT+, Clone B) | MMS | Induction is influenced by mismatch repair status. nih.gov | nih.gov |

| Chromosomal Aberrations | Ehrlich Ascites Carcinoma (EAC) | MMS | Causes a dose-dependent increase in aberrations. researchgate.net | researchgate.net |

Human Cell Cultures (e.g., gene mutations, sister chromatid exchanges, chromosomal aberrations, micronuclei)

Studies using human cell cultures provide a direct assessment of the potential effects of genotoxic agents on human cells.

Gene Mutations: The HPRT gene mutation assay is also a standard method in human cells. nih.govoecd.org It allows for the detection of a wide range of mutagens that can cause DNA damage leading to gene mutations. nih.gov While specific data for MES is sparse, the methodology using human cell lines is well-established for testing various chemicals. nih.gov

Sister Chromatid Exchanges (SCEs): The SCE assay is a sensitive cytogenetic technique used to visualize DNA exchanges between sister chromatids. nih.govyoutube.com It is a powerful tool for detecting the effects of mutagens. nih.gov In a human lymphoblastoid cell line (NL3), the frequency of SCEs induced by ethyl methanesulfonate (EMS) did not decrease when cells were allowed to proliferate after treatment, unlike the effects seen with other agents like mitomycin C. nih.gov This suggests that the DNA lesions induced by EMS that lead to SCEs are persistent and not easily repaired in proliferating human cells. nih.gov

Chromosomal Aberrations and Micronuclei: Chromosomal aberrations are considered important biomarkers of human exposure to genotoxic agents. springernature.com The analysis of these aberrations in human lymphocytes is a key tool for environmental biomonitoring. springernature.com While specific studies on MES are not detailed in the provided results, the general principle is that exposure to DNA-damaging agents can lead to the formation of chromosomal aberrations in human cells. springernature.com

Table 2: Genotoxic Effects of Alkylating Agents in Human Cell Cultures This table presents findings on the genotoxic effects observed in human cell cultures exposed to alkylating agents.

| Endpoint | Cell Line | Agent | Key Finding | Reference |

|---|---|---|---|---|

| Gene Mutations | Human Cell Lines | General Mutagens | The HPRT assay is a standard method for detecting gene mutations. nih.govoecd.org | nih.govoecd.org |

| Sister Chromatid Exchanges (SCE) | Human Lymphoblastoid (NL3) | EMS | Induced SCEs persist through cell proliferation. nih.gov | nih.gov |

| Chromosomal Aberrations | Human Lymphocytes | General Mutagens | Considered a key biomarker of genotoxic exposure. springernature.com | springernature.com |

In Vivo Genotoxicity Studies

In vivo studies are crucial for understanding the genotoxic effects of a chemical in a whole organism, considering metabolic activation and detoxification processes.

Model Organisms (e.g., Drosophila melanogaster, rodents, amphipods)

Drosophila melanogaster: The fruit fly is a widely used model organism in genetic toxicology. Methyl methanesulfonate (MMS) has been shown to induce somatic mutations and mitotic recombination in the wing spot test of Drosophila melanogaster. nih.gov Studies have also investigated the effect of MMS-sensitive mutations on chromosome stability, finding that such mutations can increase the frequency of sex chromosome loss and nondisjunction in male germ cells. nih.gov

Rodents: Rats and mice are standard models for in vivo genotoxicity testing. This compound has been used in mutagenesis studies in mice to induce germ-line mutations. mdpi.com In rats, MES was shown to induce dominant lethal mutations. cambridge.org Furthermore, studies on rats have demonstrated that MMS can induce both somatic gene mutations and chromosomal aberrations in lung fibroblasts. nih.gov

Amphipods: Aquatic organisms like amphipods are used to assess the environmental impact of toxicants. Studies have investigated the ability of marine and freshwater amphipods, such as Gammarus oceanicus and Eulimnogammarus vittatus, to absorb and accumulate MMS from their environment. nih.govnih.gov These studies show that amphipods can absorb the toxicant, making them useful bioindicators for environmental contamination by alkylating agents. nih.gov

Induction of Somatic and Germ Cell Mutations

A key aspect of genotoxicity testing is determining whether a chemical can induce mutations in both somatic (body) cells and germ (reproductive) cells, as the latter can be passed on to future generations.

Somatic Mutations: The accumulation of mutations in somatic cells throughout life is a continuous process influenced by exposure to mutagens. nih.govnih.gov In rats, MMS has been shown to induce somatic gene mutations in lung fibroblasts. nih.gov Similarly, ethylnitrosourea, another alkylating agent, induces both micronuclei and gene mutations in the same cell type. nih.gov

Germ Cell Mutations: this compound has been used to induce germ-line mutations in mice as part of mutagenesis screening programs. mdpi.com Studies in rats treated with MES and EMS found that these compounds induce dominant lethal mutations, which are expressed as post-implantation deaths of embryos. cambridge.org The highest mutation rates were observed in spermatids, indicating a specific sensitivity of this germ cell stage. cambridge.org However, a study using the Muta™Mouse model found that while ethylnitrosourea effectively induced mutations in male germ cells, MMS did not show mutagenic activity in seminiferous tubule cells or epididymis spermatozoa under the tested conditions. nih.gov

Chromosomal Aberrations in Somatic Cells

In vivo studies have confirmed the ability of methylating agents to induce chromosomal damage in the somatic cells of rodents. For example, research on rats has shown that MMS induces a significant number of micronuclei in lung fibroblasts, which is an indicator of chromosomal aberrations. nih.gov Interestingly, in this specific study, MMS induced many micronuclei but not a significant increase in gene mutations, highlighting that different genotoxic endpoints can show varied responses to the same chemical. nih.gov

Table 3: In Vivo Genotoxicity Findings for Methylating Agents This table summarizes key in vivo genotoxicity data from studies on various model organisms.

| Category | Model Organism | Agent | Endpoint/Finding | Reference |

|---|---|---|---|---|

| Model Organisms | Drosophila melanogaster | MMS | Induces somatic mutation and mitotic recombination. nih.gov | nih.gov |

| Model Organisms | Rodents (Rat) | MES/EMS | Induces dominant lethal mutations. cambridge.org | cambridge.org |

| Model Organisms | Amphipods | MMS | Absorbed from the environment, indicating bioaccumulation potential. nih.govnih.gov | nih.govnih.gov |

| Somatic & Germ Cell Mutations | Rodents (Rat) | MMS | Induces somatic mutations in lung fibroblasts. nih.gov | nih.gov |

| Somatic & Germ Cell Mutations | Rodents (Rat) | MES | Induces dominant lethal mutations in germ cells. cambridge.org | cambridge.org |

| Chromosomal Aberrations | Rodents (Rat) | MMS | Induces micronuclei in somatic cells (lung fibroblasts). nih.gov | nih.gov |

Quantitative Analysis of Genotoxic Dose-Response Data

Dose-response assessment is fundamental in toxicology to establish the relationship between the amount of a substance and the extent of the resulting biological effect. fiveable.me For genotoxic compounds, this analysis helps in determining safe exposure levels and understanding the mechanism of action.

Recent research challenges the assumption that all mutagens have linear, no-threshold dose-responses. nih.gov Studies on ethyl methanesulfonate (EMS) have shown sublinear or thresholded dose-responses for gene mutation and micronucleus induction in mice. nih.gov This suggests that for some genotoxic effects, there may be a dose below which no significant biological response is observed.

To quantitatively analyze dose-response data, statistical approaches like Benchmark Dose (BMD) modeling are used. nih.govnih.gov The BMD approach fits a mathematical model to the data to estimate the dose that produces a specific level of response (the benchmark response, or BMR). fiveable.me The lower confidence limit of the BMD (BMDL) is often used as a point of departure for risk assessment. fiveable.me

In studies with gpt-delta transgenic mice treated with EMS, various Points of Departure (PoDs) were calculated, including No-Observed-Genotoxic-Effect-Levels (NOGELs) and BMDLs. nih.gov The results indicated that the magnitude and shape of mutagenicity dose-responses can differ between in vivo models, with gene mutation assays having lower spontaneous mutant frequencies generally detecting lower PoDs. nih.gov

Table 4: Concepts in Quantitative Analysis of Genotoxic Dose-Response Data This table outlines key concepts and findings related to the dose-response analysis of genotoxic agents.

| Concept | Description | Example/Finding | Reference |

|---|---|---|---|

| Dose-Response Relationship | Describes how the magnitude of a biological response changes with increasing dose. fiveable.me | EMS has shown sublinear or thresholded dose-responses for genotoxicity in mice. nih.gov | fiveable.menih.gov |

| Benchmark Dose (BMD) Modeling | A statistical method to estimate the dose associated with a specific benchmark response (BMR). fiveable.me | Used to calculate Points of Departure (PoDs) for EMS genotoxicity data in mice. nih.gov | fiveable.menih.gov |

| Point of Departure (PoD) | The point on a dose-response curve from which to extrapolate to lower doses for risk assessment. Examples include NOGEL and BMDL. | PoDs for EMS genotoxicity were generally lower in assays with lower background mutation rates. nih.gov | nih.gov |

Benchmark Dose (BMD) Approach and Point of Departure (PoD) Metrics

There is no specific information available in the reviewed literature detailing the application of the Benchmark Dose (BMD) approach or established Point of Departure (PoD) metrics for this compound. Quantitative dose-response analyses and the derivation of such metrics are not documented for this specific compound in the available resources.

Margins of Exposure (MOE) in Risk Assessment

No studies concerning the calculation or application of Margins of Exposure (MOE) in the risk assessment of this compound were found in the public domain.

Carcinogenicity Research

Classification of this compound as a Carcinogen

This compound is not currently classified as a carcinogen by major international or U.S. regulatory agencies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Environmental Protection Agency (EPA). Safety data sheets confirm that there is no available carcinogenicity data for this compound cleanchemlab.com.

Other Biological Interactions and Toxicological Endpoints

Effects on Cellular Processes (e.g., cell growth inhibition, neurite formation, DNA repair mechanisms)

While comprehensive studies are scarce, some research highlights the biological activity of this compound at the cellular level, primarily focusing on its genotoxic and mutagenic properties.

Effects on Cell Growth and Mutagenicity: this compound is recognized as a potential genotoxic impurity (GTI) due to its nature as an alkylating agent fishersci.comchemodex.comsci-hub.sescientificlabs.co.uk. Its effects on cell growth and viability have been noted in non-mammalian systems.

In studies on barley seeds, this compound was found to be appreciably more toxic than some of its homologs, with this toxicity being a limiting factor for its use as a mutagen in these plants lth.se.

Research on chlorococcal algae investigated its suitability as a mutagen, indicating it has effects on cell populations cas.czcas.czcas.czcas.cz.

In the protozoan Chlamydomonas reinhardi, this compound was shown to be a more effective mutagen than ethyl methanesulfonate (EMS) at comparable levels of lethality researchgate.net.

Effects on DNA and Chromosomes: As an alkylating agent, the primary mechanism of action for this compound is the modification of DNA, which can lead to mutations and chromosomal damage. This activity implies an interaction with and potential overwhelming of cellular DNA repair mechanisms.

An in-vivo study in Swiss albino mice demonstrated that this compound is capable of inducing chromosome bands, indicating a direct interaction with chromosomal structures researchgate.net.

It has been shown to cause mutations in microorganisms drugfuture.com.

While specific studies detailing the activation of DNA repair pathways (like base excision repair or nucleotide excision repair) by this compound were not found, its known ability to cause DNA lesions and chromosomal aberrations inherently suggests that it would trigger such cellular defense mechanisms lth.seresearchgate.netresearchgate.net.

Effects on Neurite Formation: No information was found regarding the specific effects of this compound on neurite formation.

The available data primarily identifies this compound as a mutagen and genotoxic agent at the cellular level, but comprehensive toxicological evaluation, particularly concerning carcinogenicity and quantitative risk assessment metrics, is not available in the reviewed literature.

Reproductive Toxicity

This compound (MES) has been identified as a compound with toxic effects on the reproductive system, primarily investigated in male rodents. drugfuture.com Research indicates that MES acts as a reproductive effector and a mutagen. drugfuture.com Studies have demonstrated that its administration to male rats leads to a reduction in fertility. cambridge.org This effect is not due to a failure to mate or a lack of fertilization but is attributed to the induction of dominant lethal mutations in the germ cells. cambridge.org

The primary mechanism behind the reduced fertility is a significant increase in post-implantation deaths of embryos. drugfuture.comcambridge.org This suggests that while fertilization by sperm from MES-treated males occurs, the subsequent embryonic development is compromised. The highest rates of these dominant lethal mutations were observed when males mated during the third week following treatment, indicating that the compound specifically targets spermatozoa and late-stage spermatids. cambridge.org

Experimental studies have established the lowest published toxic dose (TDLo) for these effects. When administered orally to male rats for 25 days before mating, a dose of 1 gram per kilogram was shown to negatively impact the male fertility index. drugfuture.com In another study, a single intraperitoneal dose of 50 mg/kg administered to male rats one day before mating resulted in post-implantation mortality. drugfuture.com

Table 1: Summary of Reproductive Toxicity Findings for this compound in Rats

| Parameter | Route of Exposure | Species | Dose | Duration/Timing | Observed Effect | Reference |

| Male Fertility Index | Oral | Rat | 1 gm/kg | 25 days pre-mating | Reduced fertility | drugfuture.com |

| Post-Implantation Mortality | Intraperitoneal | Rat | 50 mg/kg | 1 day pre-mating | Increased post-implantation mortality | drugfuture.comcambridge.org |

| Mechanism | Intraperitoneal | Rat | 50 mg/kg | - | Induction of dominant lethal mutations in spermatozoa and spermatids | cambridge.org |

Consideration as a Chemotherapeutic Agent

This compound and its derivatives have been subjects of study for their potential application as chemotherapeutic agents. ontosight.ai This interest stems from their properties as alkylating agents, which are compounds capable of introducing alkyl groups into biological macromolecules like DNA. ontosight.ai

The mechanism of action for such agents in a therapeutic context involves the modification of DNA within cancer cells. ontosight.ai By alkylating the DNA, these compounds can disrupt the DNA structure and function, leading to an inhibition of cell division and growth, and potentially inducing cell death (apoptosis). This ability to target rapidly proliferating cells is a hallmark of many chemotherapy drugs.

While the alkylating nature of this compound makes it a compound of interest for the development of anticancer drugs, its potential use must be approached with caution. ontosight.ai The same properties that could make it effective against cancer cells also contribute to its potential toxicity and adverse side effects on healthy cells and tissues. ontosight.ai

Advanced Analytical Methodologies for Methyl Ethanesulfonate Quantification and Detection

Chromatographic Techniques

Chromatographic techniques are fundamental for the precise quantification and detection of methyl ethanesulfonate (B1225610), often in complex matrices such as active pharmaceutical ingredients (APIs). Both gas and liquid chromatography, frequently coupled with mass spectrometry, provide the necessary selectivity and sensitivity for trace-level analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography (GC), particularly when combined with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like methyl ethanesulfonate. These methods are frequently employed for the detection of genotoxic impurities in pharmaceutical substances.

GC-MS/MS methods offer high selectivity and sensitivity for the determination of alkyl mesylates, including this compound. For instance, a time-dependent selected reaction monitoring (t-SRM)-based GC-MS/MS method has been developed for the trace estimation of methyl methanesulfonate (B1217627) (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IMS) in drug substances. d-nb.info The use of liquid-liquid extraction can be employed to isolate these analytes from the drug matrix before analysis. d-nb.info The optimization of GC-MS/MS methods often involves the use of tools like the automatic selective reaction monitoring (auto-SRM) to identify the most intense ion pairs for maximum sensitivity. d-nb.info

Validation of these methods, in accordance with International Conference on Harmonisation (ICH) guidelines, typically demonstrates good linearity, precision, accuracy, specificity, and robustness. nih.gov For example, a validated GC-MS method for MMS and EMS in imatinib (B729) mesylate showed limits of detection (LOD) and quantitation (LOQ) of 0.3 µg/mL and 1.0 µg/mL, respectively, with linearity in the range of 1-15 µg/mL. nih.gov Another sensitive GC/MS/MS method for MMS, EMS, and isopropyl methanesulfonate reported LOD values as low as 0.11 to 0.13 ppm and LOQ values from 0.34 to 0.38 ppm. rroij.com

The choice of the capillary column is critical for achieving optimal separation. Columns such as the DB-624, which has a stationary phase of 6% cyanopropylphenyl and 94% dimethylpolysiloxane, are commonly used. researchgate.net Other columns like the DB-1701 and HP-5 MS have also been evaluated for the analysis of sulfonate esters. sci-hub.se

Table 1: Example GC-MS/MS Method Parameters for Alkyl Mesylate Analysis

| Parameter | Value |

| Instrument | GC-MS/MS System |

| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) rroij.com or similar |

| Injection Mode | Splitless researchgate.net or Split shimadzu.com |

| Carrier Gas | Helium rroij.commdpi.com |

| Oven Program | Example: Initial 110°C (15 min), ramp 25°C/min to 225°C (15 min) rroij.com |

| Ionization Mode | Electron Ionization (EI) rroij.comsci-hub.se |

| Detection Mode | Selective Ion Monitoring (SIM) rroij.com or Multiple Reaction Monitoring (MRM) shimadzu.com |

Derivatization in GC analysis is a strategy to improve the volatility and/or detectability of analytes. For sulfonate esters, which can be challenging to analyze directly, derivatization can be a crucial step. One common approach involves converting the alkyl sulfonates into more volatile derivatives. For example, a method described in the European Pharmacopoeia involves derivatizing the analyte into a volatile iodoalkane, which is then analyzed by GC-MS. google.comgoogle.com This often requires a liquid-liquid extraction step following the derivatization. google.comgoogle.com

In-situ derivatization within a headspace vial is another advanced technique. This method has been successfully applied for the simultaneous measurement of various alkyl esters of methane-, benzene-, and p-toluenesulfonates. japsonline.com Reagents such as sodium iodide (NaI) can be used for this purpose, sometimes in combination with an antioxidant like Vitamin C to improve the stability of the derivatives. sci-hub.se While effective in enhancing sensitivity, derivatization methods can be labor-intensive and may introduce interferences from the derivatizing reagents themselves. sci-hub.se

Headspace injection is a common technique for introducing volatile analytes from a sample matrix into a gas chromatograph, which helps to avoid contamination of the GC system with non-volatile components of the sample. nih.gov This is particularly relevant for the analysis of genotoxic impurities in APIs. researchgate.net However, this compound and similar compounds have relatively high boiling points (often over 200°C), which can make them less suitable for traditional static headspace analysis. mdpi.comnih.gov

Despite this challenge, headspace GC methods have been developed and validated for the determination of alkyl methanesulfonates. researchgate.net These methods often require optimization of parameters such as equilibration temperature and time to ensure efficient partitioning of the analytes into the headspace. mdpi.com The use of high-boiling-point solvents like N,N-dimethylformamide can be employed in the sample preparation for headspace analysis. researchgate.net Static headspace techniques involve heating the sample vial to a specific temperature for a set time before a portion of the vapor phase is injected into the GC. mdpi.com

Table 2: Typical Headspace GC Parameters

| Parameter | Value |

| Equilibration Temperature | 60°C mdpi.com |

| Equilibration Time | 30 min mdpi.com |

| Injection Volume | Dependent on system (e.g., via gas-tight syringe or loop) |

| Transfer Line Temperature | 120°C mdpi.com |

| Sample Solvent | N,N-Dimethylformamide researchgate.net or other suitable solvent |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) offer a versatile and powerful alternative to GC-based methods, particularly for less volatile or thermally labile compounds. LC-MS/MS methods for this compound provide high sensitivity and specificity without the need for derivatization in many cases. researchgate.net

A sensitive LC-MS/MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in an API was developed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. nih.gov This direct analysis method is advantageous as it avoids laborious sample preparation steps. nih.gov The validation of such methods typically shows excellent linearity over a wide concentration range and very low limits of detection and quantification, often in the sub-µg/g range. nih.gov

The choice of the chromatographic column and mobile phase is critical for achieving good separation and peak shape. A common choice is a C18 column, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate (B1210297). nih.govconsensus.app

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Value |

| Instrument | LC-MS/MS System |

| Column | Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) nih.gov or similar |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate solution nih.govconsensus.app |

| Flow Rate | 1 mL/min nih.govconsensus.app |

| Ionization Mode | Electrospray Ionization (ESI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

While LC-MS/MS is highly sensitive, its availability can be limited. HPLC with ultraviolet (UV) detection is a more common technique in quality control laboratories. A significant challenge with analyzing this compound by HPLC-UV is its lack of a strong UV chromophore. google.com To overcome this, pre-column derivatization is employed to introduce a UV-absorbing moiety to the molecule, thereby enhancing the sensitivity of the analysis. researchgate.net

Several derivatization reagents have been successfully used for this purpose. Sodium dibenzyldithiocarbamate (B1202937) (BDC) has been used as a derivatization reagent for the analysis of methanesulfonate impurities in a drug for non-alcoholic fatty liver disease. mdpi.comnih.gov Another commonly used reagent is N,N-diethyldithiocarbamate (DDTC). nih.govconsensus.app The derivatization reaction is typically carried out by heating the sample with the reagent in a suitable solvent. mdpi.comnih.gov The resulting derivatives exhibit strong UV absorbance at a specific wavelength (e.g., 277 nm), allowing for their sensitive detection. google.comnih.gov

The optimization of the derivatization procedure involves screening various parameters, including the type and concentration of the derivatization reagent, the reaction solvent, temperature, and time. mdpi.comgoogle.com These methods have been shown to be specific, accurate, and sensitive, with low limits of quantitation, sometimes as low as 0.6 ppm. nih.govconsensus.app The results obtained from these derivatization HPLC-UV methods have been shown to be consistent with those from GC-MS analysis. mdpi.comnih.gov

Table 4: Comparison of Derivatization Reagents for HPLC-UV Analysis

| Derivatization Reagent | Key Features | Reference |

| Sodium dibenzyldithiocarbamate (BDC) | Used to enhance UV absorption of MMS and EMS derivatives. | mdpi.comnih.gov |

| N,N-diethyldithiocarbamate (DDTC) | Enables detection at 277 nm; used for determining MMS and EMS in methanesulfonic acid. | nih.govconsensus.app |

Ion Chromatography for this compound and Related Species

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. metrohm.com While traditionally used for small inorganic ions, advancements in suppressor technology have enabled its coupling with mass spectrometry (IC-MS) for a broader range of analytes, including charged and polar organic compounds. nih.gov

A novel approach for the determination of methyl methanesulfonate involves the use of ion chromatography. google.com This method cleverly utilizes the fact that methyl methanesulfonate can be completely hydrolyzed under alkaline conditions to produce methanesulfonic acid and methanol (B129727). google.com Instead of directly measuring the methyl methanesulfonate, the method quantifies the resulting methanesulfonic acid using an anion exchange column and a conductivity detector. google.com

This indirect method avoids the need for more complex and expensive techniques like GC-MS or LC-MS. google.com The process involves optimizing the hydrolysis conditions (pH, temperature, and time) to ensure complete conversion of the methyl methanesulfonate. google.com The subsequent ion chromatographic analysis provides a stable, reproducible, and accurate measurement of the methanesulfonic acid, which is directly proportional to the initial amount of methyl methanesulfonate. google.com This method has potential applications in biopharmaceuticals, pharmacokinetic studies, and food safety. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of chemical compounds, including this compound. For characterization, a proton (¹H) NMR spectrum of this compound will exhibit distinct signals corresponding to the protons in its unique chemical environments: the methyl group protons of the ester (-O-CH₃) and the ethyl group protons (-CH₂-CH₃). The chemical shift (δ, measured in ppm) of these signals provides information about the electronic environment of the protons, while the splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons, thus confirming the compound's structure. docbrown.info

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration of a substance. scientificlabs.co.uk In this technique, the integrated area of an NMR signal from the analyte is compared to the signal area of a certified reference material with a known concentration. This approach allows for direct and highly accurate quantification without the need for an identical standard of the analyte for calibration. Certified reference materials for this compound are available where the certified content is determined by qNMR, providing a high degree of accuracy and traceability. scientificlabs.co.uksigmaaldrich.com

Application of Reference Standards and Certified Reference Materials

The use of reference materials is fundamental to achieving accuracy and ensuring the validity of analytical measurements in chemical analysis. nih.gov A reference material (RM) is a substance that is sufficiently homogeneous and stable for one or more of its properties, making it fit for its intended use in a measurement process. nih.govfda.gov

A Certified Reference Material (CRM) represents a higher level of reference material. A CRM is characterized by a metrologically valid procedure for its properties and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nih.govfda.gov CRMs are produced and certified under stringent international standards such as ISO/IEC 17025 and ISO 17034. scientificlabs.co.uksigmaaldrich.com

For the analysis of this compound, commercially available CRMs, such as TraceCERT®, are used for the precise quantification of the analyte in various matrices, including pharmaceutical formulations. sigmaaldrich.comsigmaaldrich.com These CRMs are traceable to primary materials from national metrology institutes (NMIs) like NIST. scientificlabs.co.uksigmaaldrich.com Using a CRM for instrument calibration or method validation ensures that the measurements are accurate, reliable, and comparable across different laboratories and over time. nih.gov

Method Validation for Trace Level Detection

Given the potential genotoxicity of this compound, analytical methods must be capable of detecting and quantifying it at very low, or trace, levels. sci-hub.se Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For trace-level detection of genotoxic impurities, validation must be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). sci-hub.sesci-hub.se This process evaluates several key performance characteristics to ensure the method is reliable, reproducible, and accurate for the low concentrations being measured. nih.gov

A highly sensitive method utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) mode has been developed and validated for the determination of nine different alkyl sulfonate impurities, including this compound. sci-hub.sesci-hub.se The MRM mode provides excellent selectivity and sensitivity, which is crucial for trace analysis. sci-hub.se

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like GC-MS/MS, specificity is demonstrated by the unique retention time of the analyte and, in the case of mass spectrometry, by monitoring specific precursor-to-product ion transitions, which provides a high degree of certainty in identification. sci-hub.se

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For a validated GC-MS/MS method, the linearity for this compound was established over a concentration range of 2.0–100 ng/mL. sci-hub.se This range is equivalent to 0.40–20 ppm relative to a 5 mg/mL active pharmaceutical ingredient (API) sample. sci-hub.se The method showed excellent linearity, with a correlation coefficient (r) greater than 0.999. sci-hub.se

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). For the analysis of this compound, satisfactory precision was achieved with %RSD values ranging from 1.0% to 4.4% across different solvents. sci-hub.se The use of an internal standard can improve precision by correcting for instrumental fluctuations and other systematic errors. sci-hub.se

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. The result is expressed as a percentage of the known amount that is recovered. In a study, the accuracy for this compound was evaluated at different concentration levels, with recovery percentages demonstrating the method's accuracy. sci-hub.se For example, at a 2 ppm spiking level in capecitabine, the recovery for this compound was 104.9%. sci-hub.se

Stability of the analyte in the prepared analytical solutions is crucial for ensuring that the results are not affected by degradation during the analysis time. Solution stability studies for this compound found that the analyte was stable in acetonitrile (ACN) and ethyl acetate (EtOAc) for up to 36 hours at ambient conditions. sci-hub.se

The table below summarizes the validation parameters for the GC-MS/MS method for this compound (MES) analysis.

| Parameter | This compound (MES) |

| Linearity Range | 2.0–100 ng/mL sci-hub.se |

| Correlation Coefficient (r) | >0.999 sci-hub.se |

| Precision (%RSD) | 1.0–4.4% sci-hub.se |

| Accuracy (% Recovery) | 104.9% (at 2 ppm in capecitabine) sci-hub.se |

| Solution Stability | Stable for at least 36 hours in ACN and EtOAc sci-hub.se |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govrroij.com For genotoxic impurities, low LOD and LOQ values are essential. nih.gov

Method sensitivity is assessed by determining the LOQ, often defined as the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. sci-hub.se A GC-MS/MS method demonstrated high sensitivity for this compound, with the LOQ varying slightly depending on the solvent used for the analysis. sci-hub.se

The table below shows the reported LOQ values for this compound in different solvents.

| Solvent | Limit of Quantification (LOQ) (ng/mL) |

| Acetonitrile (ACN) | 0.50 sci-hub.se |

| Dichloromethane (DCM) | 1.05 sci-hub.se |

| Ethyl Acetate (EtOAc) | 0.50 sci-hub.se |

These low LOQ values, equivalent to sub-ppm levels in an API, confirm that the validated method is sufficiently sensitive for the trace-level determination of this compound in regulated environments. sci-hub.sesci-hub.se

Environmental Fate and Degradation of Methyl Ethanesulfonate

Hydrolysis in Moist Environments

Hydrolysis is a significant degradation pathway for methanesulfonate (B1217627) esters in aqueous environments. While specific data for methyl ethanesulfonate (B1225610) is limited, information on structurally similar compounds like ethyl methanesulfonate (EMS) and methyl methesulfonate (MMS) indicates that hydrolysis is a key fate process. nih.govnih.gov For instance, EMS hydrolyzes in water to form ethanol (B145695) and methanesulfonic acid. wikipedia.org The rate of this reaction is pH-dependent. At neutral to acidic pH at room temperature, EMS has a half-life of over a day, which decreases significantly under alkaline conditions. wikipedia.org In a 1M NaOH solution, the half-life of EMS is reduced to 6 hours. wikipedia.org Similarly, methyl methanesulfonate is expected to primarily degrade through hydrolysis in moist soil and water, with reported half-lives in water ranging from approximately 4.5 to 77 hours. nih.gov In contrast, the methanesulfonate anion itself is remarkably stable against hydrolysis, showing no decomposition when heated in a strong alkaline solution at 315°C. rsc.org This suggests that the ester linkage is the point of hydrolytic cleavage.

Table 1: Hydrolysis Half-life of Related Methanesulfonate Esters

| Compound | Condition | Half-life | Reference |

|---|---|---|---|

| Ethyl methanesulfonate | Neutral to acidic pH, room temp. | > 24 hours | wikipedia.org |

| Ethyl methanesulfonate | 1M NaOH, room temp. | 6 hours | wikipedia.org |

| Ethyl methanesulfonate | 10% w/v sodium thiosulfate | 1.4 hours | wikipedia.org |

| Methyl methanesulfonate | Water | 4.5 - 77 hours | nih.gov |

Reaction with Atmospheric Hydroxyl Radicals

In the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated hydroxyl (OH) radicals, often referred to as the "detergent of the atmosphere". niwa.co.nz The reaction with OH radicals is a crucial removal process for volatile and semi-volatile organic compounds. acs.org For organosulfur compounds, this reaction is typically initiated by hydrogen abstraction from the alkyl group, leading to the formation of an alkyl radical. acs.org This radical then reacts with oxygen to form a peroxy radical, which can undergo further reactions. acs.org

Biotransformation and Biodegradation Pathways

Biodegradation is a critical process for the removal of organic chemicals from soil and water environments. Microbial activity can lead to the complete mineralization of organic compounds or their transformation into various metabolites.

Certain bacteria have demonstrated the ability to degrade sulfonylurea herbicides and other complex organic molecules. Strains of Pseudomonas, a genus of bacteria commonly found in soil and water, are known for their metabolic versatility and capacity to degrade a wide range of organic compounds. nih.govbiorxiv.org For instance, a strain of Pseudomonas sp. isolated from contaminated soil was capable of degrading the sulfonylurea herbicide ethametsulfuron-methyl, achieving 84.6% degradation in a liquid medium after 6 days. nih.gov Pseudomonas putida has also been shown to degrade various contaminants of emerging concern, including atrazine (B1667683) and sulfamethazine, through the action of oxidoreductase enzymes. biorxiv.org While direct evidence for methyl ethanesulfonate degradation by Pseudomonas sp. is not available, the known metabolic capabilities of this bacterial genus suggest it could play a role in the biotransformation of this compound in the environment. nih.govbiorxiv.org Microbial biotransformation is considered a key process governing the fate of structurally related chloroacetamide herbicides. nih.govacs.org

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often related to its octanol-water partition coefficient (log Kow). Substances with a very low log Kow and high water solubility are generally not expected to bioaccumulate significantly. canada.ca A risk assessment for a structurally related substance indicated that it is not expected to bioaccumulate due to its very high water solubility and low log Kow. canada.ca The potential for biotransformation within organisms also reduces the likelihood of bioaccumulation. canada.ca However, assessing bioaccumulation can be complex, and in situ studies using caged organisms are sometimes employed to get a more realistic picture of uptake and effects in aquatic environments. researchgate.net

Table 2: Factors Influencing Bioaccumulation Potential

| Property | Implication for Bioaccumulation | Reference |

|---|---|---|

| High Water Solubility | Low potential | canada.ca |

| Low Octanol-Water Partition Coefficient (log Kow) | Low potential | canada.ca |

| Potential for Biotransformation | Low potential | canada.ca |

Environmental Monitoring and Risk Assessment

Environmental monitoring and risk assessment are essential tools for managing the potential impacts of chemicals on the environment. Risk assessment involves comparing the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). nih.gov If the PEC/PNEC ratio is less than 1, the chemical is generally considered to pose a low risk to the aquatic environment. nih.gov

For risk assessment, data on the toxicity of the chemical to various aquatic organisms such as fish, invertebrates (like Daphnia), and algae are required. canada.caoup.com The U.S. Environmental Protection Agency (EPA) develops Aquatic Life Benchmarks, which are concentrations of pesticides in water that are not expected to cause harm to aquatic life. epa.gov These benchmarks, derived from toxicity data, can be used to interpret monitoring data and prioritize sites for further investigation. epa.gov Analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are used to measure the concentrations of chemicals and their metabolites in environmental samples like water and soil. acs.orgup.pt

Methyl Ethanesulfonate in Materials Science and Industrial Applications

Role as a Building Block and Intermediate in Organic Synthesis

Methyl ethanesulfonate (B1225610) is a valuable building block and intermediate in organic synthesis. chemodex.comchembk.com Organic building blocks are functionalized molecules that form the basis for the creation of more complex molecular structures. merckmillipore.com The utility of MES in this context stems from its reactive nature as an alkylating agent, which allows for the introduction of an ethylsulfonylmethyl group or a methyl group into other organic molecules. cymitquimica.com

As an intermediate, MES is a precursor in multi-step syntheses of more complex chemical compounds. Its ability to react with nucleophiles, such as amines and alcohols, leads to the formation of various sulfonate esters. cymitquimica.com This reactivity is fundamental to its application in creating a diverse range of organic molecules. rsc.orgthieme.de For instance, it can be used in the alkylation of various substrates, including neopentyl methanesulfonate (B1217627) and neopentyl ethanesulfonate, using reagents like butyllithium (B86547) or potassium hydride. cdnsciencepub.com

Applications as a Solvent Catalyst in Polymerization, Alkylation, and Esterification Reactions

While methyl ethanesulfonate itself is not typically a solvent, its parent acid, ethanesulfonic acid (ESA), and related sulfonic acids are used as catalysts in several important industrial reactions.

Polymerization: Ethanesulfonic acid is employed as a catalyst in polymerization reactions. atamanchemicals.com Polymerization is a process where monomer molecules react together in a chemical reaction to form polymer chains or three-dimensional networks. mgcub.ac.in The catalytic activity of sulfonic acids aids in initiating and propagating these chain reactions.

Alkylation: Alkylation reactions involve the transfer of an alkyl group from one molecule to another. Ethanesulfonic acid and its esters are utilized as catalysts and reactants in these processes. cymitquimica.comatamanchemicals.com For example, ethyl ethanesulfonate is a reactant in stereoselective Friedel-Crafts alkylation reactions. chemicalbook.com The alkylation of 1-[(benzyldimethylsilyl)methyl]piperidine with diethyl sulfate (B86663) is another example of its application. researchgate.net

Esterification: Esterification is the process of forming an ester from an alcohol and a carboxylic acid. Ethanesulfonic acid is a strong acid catalyst for these reactions. google.com It is particularly useful in the production of esters from a variety of carboxylic acids and alcohols. google.com Kinetic studies have been performed on the formation and degradation of sulfonate esters, including methyl, ethyl, and isopropyl methanesulfonate, to understand the reaction dynamics. enovatia.com

Research into Novel Materials and Coatings

The unique chemical properties of this compound and its derivatives make them subjects of research for creating new materials and coatings with specific functionalities.